molecular formula C17H17N3O3 B2938883 N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide CAS No. 1101640-58-7

N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide

Cat. No.: B2938883
CAS No.: 1101640-58-7
M. Wt: 311.341
InChI Key: WGDIIXFLWFZSBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide typically involves the reaction of indoline derivatives with appropriate reagents to introduce the methoxyphenyl and carboxamide groups. One common synthetic route involves the use of indoline as the starting material, which undergoes a series of reactions including electrophilic substitution, amidation, and methoxylation . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxamide groups to amines, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indoline core or the methoxyphenyl group.

    Hydrolysis: The carboxamide groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The indoline core can bind to various receptors and enzymes, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The carboxamide groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-N-(2-methoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-23-15-9-5-3-7-12(15)19-17(22)20-13-8-4-2-6-11(13)10-14(20)16(18)21/h2-9,14H,10H2,1H3,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDIIXFLWFZSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2C(CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.